molecular formula C5H5BrN6 B11190879 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine

8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine

Cat. No.: B11190879
M. Wt: 229.04 g/mol
InChI Key: ZDOIVGQYISHAJV-UHFFFAOYSA-N
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Description

8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with bromine and amine functional groups attached. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine typically involves the cyclization of pyrimidinylhydrazones under oxidative conditions. One common method involves the use of iodine as an oxidizing agent to facilitate the cyclization process . Another approach includes a one-pot catalyst-free procedure at room temperature, which involves the reaction of dibenzoylacetylene and triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to achieve high yields and purity, while ensuring cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C5H5BrN6

Molecular Weight

229.04 g/mol

IUPAC Name

8-bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine

InChI

InChI=1S/C5H5BrN6/c6-2-3(7)11-5(8)12-4(2)9-1-10-12/h1H,7H2,(H2,8,11)

InChI Key

ZDOIVGQYISHAJV-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C(=N1)C(=C(N=C2N)N)Br

Origin of Product

United States

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